molecular formula C27H38N2O9S B12772471 Ivabradine monosulfate CAS No. 1202000-62-1

Ivabradine monosulfate

货号: B12772471
CAS 编号: 1202000-62-1
分子量: 566.7 g/mol
InChI 键: BTPJWGWDKZFLCT-ZMBIFBSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .

准备方法

Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .

科学研究应用

Ivabradine monosulfate has a wide range of scientific research applications:

作用机制

Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .

相似化合物的比较

Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .

生物活性

Ivabradine monosulfate is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I_f current in the sinoatrial node of the heart. This compound is primarily used to manage conditions such as chronic heart failure and angina by reducing heart rate without affecting myocardial contractility. This article delves into its biological activity, mechanisms, clinical implications, and relevant case studies.

Ivabradine works by selectively inhibiting the I_f current, which is crucial for pacemaker activity in the heart. By binding to HCN channels, ivabradine prolongs diastolic depolarization, leading to a decrease in heart rate. This mechanism allows for improved oxygen delivery to myocardial tissues, thereby mitigating ischemic episodes and enhancing exercise tolerance:

  • Target Channels : HCN4 channels in the sinoatrial node.
  • IC50 Values :
    • I_f current: 1.5 - 3 µM
    • HCN4 channel: 2 µM

This inhibition results in reduced pacemaker activity and lower heart rates without impacting other cardiac ionic currents such as calcium or potassium channels .

Heart Rate Reduction

Clinical studies demonstrate that ivabradine effectively lowers heart rate in patients with systolic heart failure. In the SHIFT trial, ivabradine significantly reduced hospitalizations due to heart failure and cardiovascular mortality when added to standard therapy:

  • Primary Endpoint : Composite of cardiovascular death or hospitalization for worsening heart failure.
  • Results : Significant reductions were observed across various beta-blocker dosing subgroups (p = 0.012) .

Vagal Modulation

Long-term administration of ivabradine has been shown to enhance vagal modulation, shifting the sympatho-vagal balance toward vagal dominance. This effect may protect against excessive bradycardia induced by acute vagal activation:

  • Study Findings : In healthy rats, ivabradine administration led to significant increases in vagal modulation and reduced hemodynamic responses to vagal stimulation .

Effects on Endothelial Function

Ivabradine also exhibits beneficial effects on endothelial function through its antioxidative properties. Studies using aortic ring preparations from mice have shown that ivabradine treatment improves endothelial function by reducing oxidative stress without altering smooth muscle contractility:

  • Mechanism : The improvement in endothelial function is attributed to a reduction in vascular oxidative stress rather than changes in nitric oxide synthase expression .

Case Report: Atrial Fibrillation Management

A notable case involved a 95-year-old woman with acute decompensated heart failure presenting with atrial fibrillation and rapid ventricular response (RVR). Traditional beta-blockers were contraindicated due to her cardiac history:

  • Intervention : Ivabradine was administered to control her ventricular rate.
  • Outcome : The patient's heart rate decreased significantly, allowing for effective diuresis and discharge after stabilization .

Summary of Findings

The biological activity of this compound extends beyond mere heart rate reduction; it encompasses significant impacts on cardiovascular function, endothelial health, and autonomic regulation. The following table summarizes key findings from clinical studies and mechanisms:

Aspect Details
Primary Mechanism Inhibition of I_f current in sinoatrial node
Clinical Benefits Reduced heart rate, improved exercise capacity, decreased angina episodes
Vagal Modulation Enhanced vagal tone; reduced sympathetic response
Endothelial Function Antioxidative effects leading to improved vascular health
Case Study Outcome Effective rate control in atrial fibrillation without impairing contractility

属性

CAS 编号

1202000-62-1

分子式

C27H38N2O9S

分子量

566.7 g/mol

IUPAC 名称

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid

InChI

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1

InChI 键

BTPJWGWDKZFLCT-ZMBIFBSDSA-N

手性 SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

规范 SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。